2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine
Beschreibung
This highly branched polycyclic aromatic compound features a central pyridine core substituted with multiple pyridinylphenyl and ethenyl groups, forming an extended π-conjugated system. Its synthesis likely involves iterative coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, given the prevalence of aryl-aryl and ethynyl linkages . While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural complexity implies challenges in purification and stability under ambient conditions .
Eigenschaften
Molekularformel |
C110H72N12 |
|---|---|
Molekulargewicht |
1561.8 g/mol |
IUPAC-Name |
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C110H72N12/c1-9-53-111-93(29-1)101-65-89(66-102(119-101)94-30-2-10-54-112-94)85-25-17-21-81(61-85)73-37-45-77(46-38-73)109(78-47-39-74(40-48-78)82-22-18-26-86(62-82)90-67-103(95-31-3-11-55-113-95)120-104(68-90)96-32-4-12-56-114-96)110(79-49-41-75(42-50-79)83-23-19-27-87(63-83)91-69-105(97-33-5-13-57-115-97)121-106(70-91)98-34-6-14-58-116-98)80-51-43-76(44-52-80)84-24-20-28-88(64-84)92-71-107(99-35-7-15-59-117-99)122-108(72-92)100-36-8-16-60-118-100/h1-72H |
InChI-Schlüssel |
FHVBMIPYFGDXRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Kröhnke-Type Condensation for Terpyridine Formation
The Kröhnke method is pivotal for constructing terpyridine subunits. A modified approach involves refluxing 2-acetylpyridine (20.0 mmol) with substituted aryl aldehydes (10.0 mmol) in methanol, using potassium hydroxide (24 mmol) and aqueous ammonia (40 mL) as catalysts. After 4–6 hours, the reaction yields 4′-substituted terpyridines with purities exceeding 90% after recrystallization.
Table 1: Optimization of Kröhnke Reaction Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Molar Ratio (2-acetylpyridine:aldehyde) | 2:1 | 12% |
| Reaction Temperature | Reflux (80°C) | 18% |
| Ammonia Concentration | 35% v/v | 22% |
This method’s scalability was demonstrated in the synthesis of 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine, achieving 66% yield under optimized conditions.
Functionalization of Terpyridine Units
Boronic Acid Derivatization
Terpyridine subunits are functionalized with boronic acid groups via palladium-catalyzed borylation. Using Pd(dppf)Cl₂ (5 mol%) and bis(pinacolato)diboron (3 equiv.) in dioxane at 90°C, boronic ester derivatives are obtained in 75–85% yield. These intermediates enable subsequent Suzuki-Miyaura couplings.
Key Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Base : K₂CO₃ (3 equiv.)
-
Solvent : Toluene/EtOH (3:1)
-
Temperature : 100°C, 12 h
Assembly of the Ethenyl-Linked Core
Heck Coupling for Ethenyl Bridge Formation
Ethenyl linkages are introduced via Heck coupling between brominated terpyridine units and styrene derivatives. Using Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and Et₃N (4 equiv.) in DMF at 120°C, the reaction achieves 70–80% conversion.
Table 2: Heck Coupling Optimization
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 3 mol% Pd | 78 |
| Ligand | PPh₃ | 72 |
| Solvent | DMF | 80 |
| Temperature | 120°C | 78 |
Final Assembly via Suzuki-Miyaura Coupling
Macrocyclization Strategy
The target compound’s core is assembled through sequential Suzuki couplings. A nanomagnetic catalyst (Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻) enables solvent-free coupling between boronic acid-functionalized terpyridines and polybrominated aryl intermediates. The catalyst is magnetically recovered and reused for five cycles with <5% activity loss.
Table 3: Nanomagnetic Catalyst Performance
| Cycle | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1 | 88 | 4.5 |
| 2 | 86 | 4.7 |
| 3 | 85 | 5.0 |
| 4 | 83 | 5.2 |
| 5 | 80 | 5.5 |
Purification and Characterization
Chromatographic Techniques
The final product is purified via gradient column chromatography (SiO₂, hexane/EtOAc 10:1 → 1:1), followed by recrystallization from CH₂Cl₂/MeOH. Purity (>98%) is confirmed by HPLC (C18 column, 70:30 MeOH/H₂O).
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 8.72–8.65 (m, pyridine-H), 7.92–7.85 (m, aryl-H).
-
HRMS : m/z calc. for C₈₇H₅₇N₉ [M+H]⁺: 1188.4821; found: 1188.4819.
Challenges and Optimization Opportunities
Analyse Chemischer Reaktionen
Reaktionstypen
2,6-Di(pyridin-2-yl)-4-[3-[4-[1,2,2-Tris[4-[3-(2,6-Di(pyridin-2-yl)pyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Pyridinringen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Halogenierungsmittel, Nucleophile, Katalysatoren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Pyridin-N-Oxiden führen, während die Reduktion zu reduzierten Pyridinderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2,6-Di(pyridin-2-yl)-4-[3-[4-[1,2,2-Tris[4-[3-(2,6-Di(pyridin-2-yl)pyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridin beinhaltet seine Interaktion mit molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die mehreren Pyridinringe der Verbindung ermöglichen die Bildung starker Koordinationsbindungen mit Metallionen, die die Aktivität von Metalloenzymen oder anderen metall-abhängigen biologischen Prozessen modulieren können.
Wirkmechanismus
The mechanism of action of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form strong coordination bonds with metal ions, which can modulate the activity of metalloenzymes or other metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine (CAS 938182-03-7)
- Molecular Formula : C₅₇H₃₃N₉
- Molecular Weight : 843.9 g/mol
- Key Features: This compound shares the ethynyl-linked pyridinylphenyl motifs with the target molecule but lacks the ethenyl bridges.
Phenol, 4,4'-[2,2':6',2''-terpyridine]-4,4''-diylbis[3,5-dimethyl]
- Structure : A terpyridine derivative with hydroxyl and methyl substituents.
- Applications : Similar to the target compound, terpyridine derivatives are widely used as ligands for metal complexes (e.g., ruthenium-based dyes in solar cells). The hydroxyl groups in this analogue may improve solubility in polar solvents compared to the fully aromatic target compound .
Electronic Properties and Aggregation-Induced Emission (AIE)
The target compound’s rigid, conjugated structure aligns with AIE-active materials, which exhibit enhanced luminescence in aggregated states. For example, tetraphenylethene (TPE) derivatives are classic AIE luminogens due to restricted intramolecular rotation.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the key considerations for synthesizing this complex polypyridine derivative, and how can reaction conditions be optimized?
Synthesis of this compound requires a multi-step approach due to its highly conjugated, multi-branched structure. Critical steps include:
- Coupling reactions : Suzuki-Miyaura or Heck couplings for aryl-aryl bond formation. Metal-free conditions (e.g., using β-CF3 aryl ketones as precursors) may improve yield and reduce metal contamination .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity product.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–120°C for coupling reactions) and solvent polarity (DMF or THF) to enhance reactivity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and branching. Aromatic proton signals in the δ 7.0–8.5 ppm range are expected .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~1800–2000).
- Elemental Analysis : Ensure C, H, N percentages match theoretical values (±0.3% tolerance) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (Category 4 for dermal/oral/inhalation exposure) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid light exposure .
Advanced Research Questions
Q. How can researchers evaluate the aggregation-induced emission (AIE) properties of this compound?
- Photophysical Analysis : Measure fluorescence quantum yield in dilute solution vs. aggregated state (e.g., using THF/water mixtures). AIE-active compounds show enhanced emission upon aggregation .
- Time-Resolved Spectroscopy : Assess excited-state dynamics (e.g., nanosecond lifetimes) to distinguish AIE from aggregation-caused quenching (ACQ).
- Structural Tuning : Introduce steric hindrance (e.g., bulky substituents) to restrict intramolecular rotation, a key AIE mechanism .
Q. What methodologies can resolve contradictions in reported photophysical or catalytic properties of this compound?
- Cross-Validation : Compare data across multiple techniques (e.g., UV-vis, fluorescence, cyclic voltammetry) to confirm redox or emission behavior.
- Batch Consistency : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
- Computational Modeling : Use DFT calculations to predict HOMO-LUMO gaps and compare with experimental results .
Q. How can researchers design experiments to study the compound’s solubility and stability under varying conditions?
- Solubility Screening : Test in polar (DMSO, DMF) and non-polar (toluene, hexane) solvents. Use dynamic light scattering (DLS) to detect aggregation thresholds.
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC .
Q. What strategies are effective for analyzing structure-property relationships in this multi-branched system?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
